
sodium 3-hydroxypropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium 3-hydroxypropane-1-sulfonate is a chemical compound with the molecular formula C3H7NaO4S and a molecular weight of 162.14 g/mol . . This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known to be a proton donor , which suggests it may interact with its targets by donating protons, potentially influencing the pH of its environment and affecting various biochemical reactions.
Result of Action
As a proton donor , it may influence the pH of its environment, which could have various effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
sodium 3-hydroxypropane-1-sulfonate can be synthesized through the reaction of 3-chloro-1-propanol with sodium sulfite under alkaline conditions . The reaction typically involves heating the reactants in an aqueous solution to facilitate the substitution of the chlorine atom with a sulfonate group.
Industrial Production Methods
In industrial settings, the production of sodium 3-hydroxypropane-1-sulphonate often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pH, which are crucial for the efficient conversion of the starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
sodium 3-hydroxypropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohol derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
sodium 3-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-chloro-2-hydroxypropane-1-sulfonate
- Sodium 1-hydroxy-3-propanesulfonate
- Sodium 3-hydroxy-1-propanesulfonate
Uniqueness
sodium 3-hydroxypropane-1-sulfonate is unique due to its specific chemical structure, which imparts distinct reactivity and solubility properties. Its hydroxyl and sulfonate groups make it versatile for various chemical transformations and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
3542-44-7 |
|---|---|
Molecular Formula |
C3H8NaO4S |
Molecular Weight |
163.15 g/mol |
IUPAC Name |
sodium;3-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7); |
InChI Key |
ZTWXTOUATKTCQF-UHFFFAOYSA-N |
SMILES |
C(CO)CS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C(CO)CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C(CO)CS(=O)(=O)O.[Na] |
Key on ui other cas no. |
3542-44-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


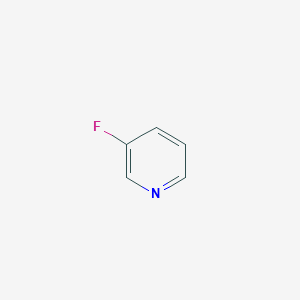

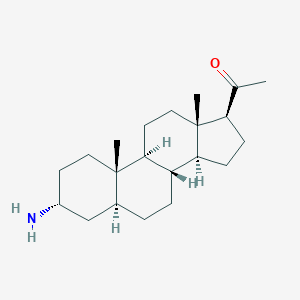
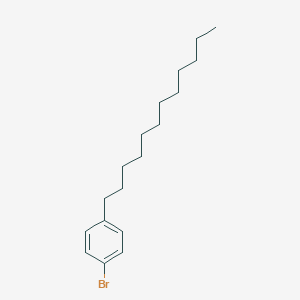
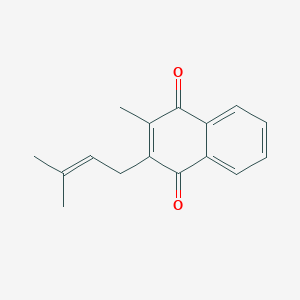
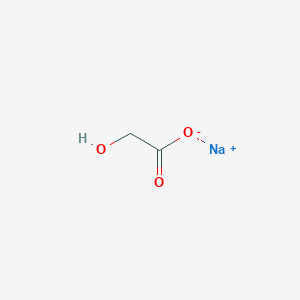
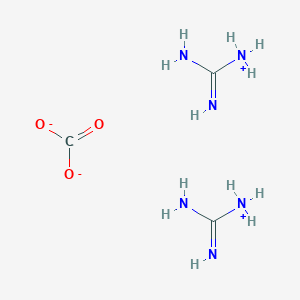
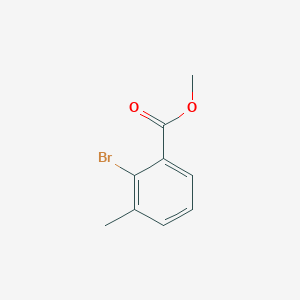
![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)
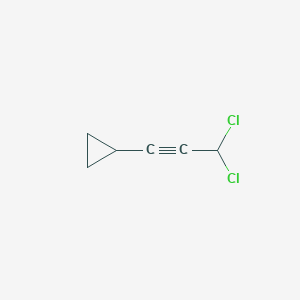
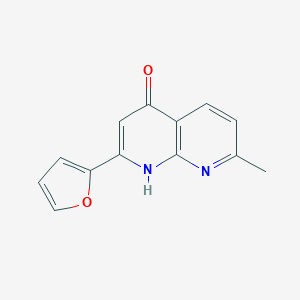
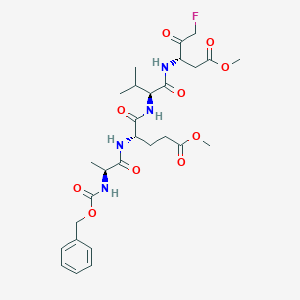
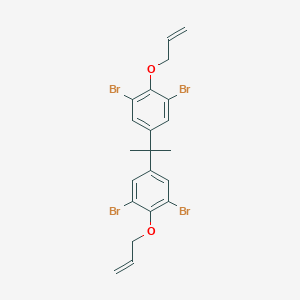
![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)
